molecular formula C15H24N2 B3098048 2-(1-Phenethyl-piperidin-4-YL)-ethylamine CAS No. 132740-58-0

2-(1-Phenethyl-piperidin-4-YL)-ethylamine

Cat. No. B3098048
CAS RN: 132740-58-0
M. Wt: 232.36 g/mol
InChI Key: OIPXMJJBHKMWBP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving “2-(1-Phenethyl-piperidin-4-YL)-ethylamine” are not detailed in the available literature .

Scientific Research Applications

Psychoactive Substance Research

“2-(1-Phenethyl-piperidin-4-YL)-ethylamine” is a part of several new psychoactive substances (NPS). These substances have recently emerged on the market, and many of the new synthetic opioids have shown to be particularly harmful . Therefore, this compound is often used in research to understand the properties and effects of these NPS.

Forensic Analysis

This compound has been identified in seized material during forensic investigations . Therefore, it’s used in forensic chemistry for the identification and analysis of new synthetic opioids.

Development of Synthetic Opioids

“2-(1-Phenethyl-piperidin-4-YL)-ethylamine” is a precursor to synthetic opioids . It’s used in the synthesis of substances like acrylfentanyl , a synthetic analogue of fentanyl.

Risk Assessment of New Substances

The compound is used in the risk assessment of new psychoactive substances . Organizations like the EMCDDA and Europol examine available information on substances containing this compound for joint assessments .

Pharmacological Research

Research is conducted on the metabolic pathways and potencies of new fentanyl analogs that contain this compound . This helps in understanding the pharmacological properties of these substances.

properties

IUPAC Name

2-[1-(2-phenylethyl)piperidin-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c16-10-6-15-8-12-17(13-9-15)11-7-14-4-2-1-3-5-14/h1-5,15H,6-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPXMJJBHKMWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenethyl-piperidin-4-YL)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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